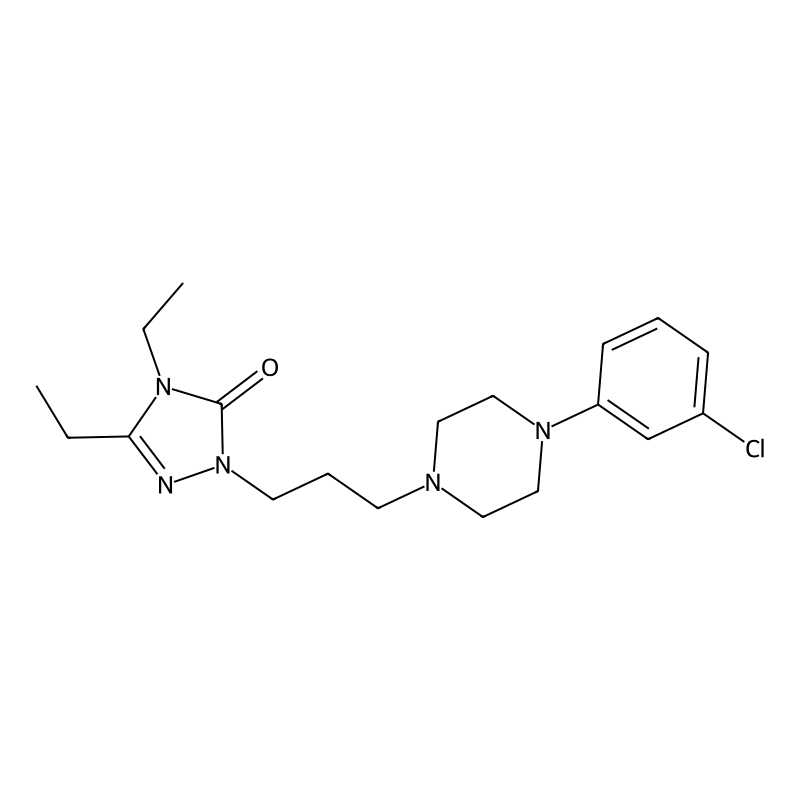

Etoperidone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Etoperidone is an atypical antidepressant introduced in Europe in 1977. It is a phenylpiperazine-substituted triazole derivative with a composition that classifies it as an analog of tradozone and presents a similar pharmacological profile. Etoperidone was developed by Angelini Francesco ACRAF.

ETOPERIDONE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

RN given refers to parent cpd

Pharmacology and Mechanism of Action

Etoperidone has a complex, biphasic effect on the serotonergic system, acting as both an antagonist and an agonist [1] [2]. Its activity is largely due to its major metabolite, mCPP, which has affinity for a range of serotonin receptors [3].

The table below summarizes its binding affinity (Ki in nM) at various human receptors and transporters. A smaller Ki value indicates stronger binding [4].

| Target | Ki (nM) | Action |

|---|---|---|

| 5-HT2A Receptor | 36 | Antagonist [3] [4] |

| α1-Adrenergic Receptor | 38 | Antagonist [3] [4] |

| 5-HT1A Receptor | 85 | Antagonist (may be partial agonist) [4] |

| α2-Adrenergic Receptor | 570 | Antagonist [3] [4] |

| Serotonin Transporter (SERT) | 890 | Inhibitor [3] [4] |

| D2 Dopamine Receptor | 2,300 | Antagonist [3] [4] |

| H1 Histamine Receptor | 3,100 | Antagonist [4] |

| Norepinephrine Transporter (NET) | 20,000 | Weak inhibitor [4] |

| Dopamine Transporter (DAT) | 52,000 | Very weak inhibitor [4] |

| Muscarinic Acetylcholine Receptor (mACh) | >35,000 | Negligible affinity [4] |

This compound metabolism and primary mechanisms.

Metabolism and Pharmacokinetics

This compound is extensively metabolized, producing at least 21 different metabolites [3]. The primary metabolic pathways are alkyl oxidation, phenyl hydroxylation, and N-dealkylation, with the latter producing mCPP [3] [5].

Key pharmacokinetic parameters are listed below:

| Parameter | Value |

|---|---|

| Bioavailability | Highly variable, as low as 12% due to extensive metabolism [3] |

| Time to Peak Plasma Concentration | 1.4 - 4.8 hours [3] |

| Protein Binding | Extensive [3] |

| Volume of Distribution | 0.23 - 0.69 L/kg [3] |

| Half-Life | 21.7 hours (terminal) [3] |

| Apparent Clearance | 1.01 ml/min [3] |

| Route of Elimination | 78.8% in urine, 9.6% in feces (<0.01% as unchanged drug) [3] |

Experimental Protocol: Identifying CYP450 Involvement In vitro studies using human hepatic S9 fractions and microsomes containing individual recombinant CYP enzymes can identify metabolic pathways and involved enzymes [5].

- Metabolite Profiling: Incubate this compound with human liver S9 fractions. Use analytical methods (e.g., LC-MS) to profile, quantify, and tentatively identify metabolites [5].

- Enzyme Identification: Incubate this compound with microsomes expressing specific CYP enzymes (e.g., CYP3A4, CYP2D6). Compare metabolite formation rates to identify the most active enzyme [5].

- Inhibition & Correlation Studies:

- Chemical Inhibition: Add isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to human liver microsomes and measure the decrease in metabolite formation [5].

- Activity Correlation: Correlate the rate of this compound metabolite formation with the marker enzyme activity (e.g., testosterone 6β-hydroxylase for CYP3A4) across a bank of individual human liver microsomes [5].

This compound metabolic pathways primarily mediated by CYP3A4.

Clinical and Research Applications

This compound was studied for several conditions, though its clinical utility was limited by tolerability.

| Studied Condition | Notes |

|---|---|

| Depression | Primary indication; compared to trazodone and imipramine [3] [4] |

| Male Impotence | Investigated for potential use [3] |

| Tremors in Parkinson's / EPS | Studied for extrapyramidal symptoms [3] |

| Dementia | Research found it as effective as thioridazine [4] |

Adverse Effects and Toxicity

The poor tolerability of this compound was a key factor in its lack of widespread adoption [3].

- Cardiovascular Toxicity: Significant effects including hypotension, abnormal ECG, and cardiac arrest, consistent with its adrenergic receptor blockade [3].

- Common Side Effects: Included drowsiness, consistent with its antihistamine and adrenergic blocking activity [6].

- Serious Reactions: Potential for neuroleptic malignant syndrome and tardive dyskinesia, though considered rare [6].

Legacy and Research Significance

This compound is a historically significant compound that contributed to psychopharmacology knowledge. Its major legacy is its role as a precursor to nefazodone; efforts to separate this compound's serotonergic and adrenergic functions led to the development of this subsequent antidepressant [3]. The study of its active metabolite, mCPP, also provided insights into serotonin receptor pharmacology, though mCPP itself later emerged as a recreational drug [7].

References

- 1. The effect of this compound, a new potential antidepressant ... [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of this compound, a new potential antidepressant ... [link.springer.com]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. This compound [en.wikipedia.org]

- 5. In vitro identification of metabolic pathways and ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: Uses and Side Effects of the Antidepressant [mentesabiertaspsicologia.com]

- 7. Metabolism of m-CPP, trazodone, nefazodone, and ... [pubmed.ncbi.nlm.nih.gov]

Etoperidone Receptor Binding Affinity (Ki in nM)

| Receptor / Transporter | Affinity (Ki) | Action |

|---|---|---|

| 5-HT2A | 36 nM [1] | Antagonist [2] |

| α1-adrenergic | 38 nM [1] | Antagonist [2] |

| 5-HT1A | 85 nM [1] | Partial Agonist (probable) [1] |

| α2-adrenergic | 570 nM [1] | Antagonist [2] |

| SERT | 890 nM [1] | Reuptake Inhibitor [2] |

| D2 | 2,300 nM [1] | Antagonist [2] |

| H1 | 3,100 nM [1] | Not Specified |

| NET | 20,000 nM [1] | Reuptake Inhibitor [2] |

| DAT | 52,000 nM [1] | Reuptake Inhibitor [2] |

| mACh | >35,000 nM [1] | Antagonist [2] |

Note: Ki (inhibition constant) measures binding affinity. A smaller Ki value indicates stronger binding. Data is for the human form of the receptors/transporters. [1]

Mechanism of Action

Etoperidone's primary activity comes from its major active metabolite, 1-(3'-chlorophenyl)piperazine (mCPP) [2] [1]. The overall mechanism can be broken down as follows:

- Serotonergic Activity: this compound and mCPP have a biphasic effect.

- Adrenergic Activity: this compound is a potent antagonist of α1-adrenergic receptors and a weaker antagonist of α2-adrenergic receptors, which contributes to sedative and cardiovascular effects like orthostatic hypotension [2] [1].

- Other Activities: It has weak antagonistic activity at D2 dopamine, H1 histamine, and muscarinic acetylcholine receptors, though these are likely not clinically significant at therapeutic doses due to the very low affinity [1].

The diagram below illustrates the core pharmacodynamic relationships of this compound and its metabolite.

This compound's primary actions are mediated by its metabolite mCPP, which targets key serotonergic receptors. [2] [1]

Pharmacokinetics and Metabolism

- Absorption: this compound is orally administered but has highly variable absorption and low bioavailability (as low as 12%), largely due to extensive first-pass metabolism. Peak plasma concentrations are typically reached between 1.4 and 4.8 hours [2].

- Distribution: It has an extensive plasma protein binding and a relatively small volume of distribution (0.23–0.69 L/kg) [2].

- Metabolism: this compound is extensively metabolized in the liver, producing at least 21 different metabolites via pathways including alkyl oxidation, piperazinyl oxidation, N-dealkylation, and phenyl hydroxylation. The most pharmacologically important metabolite is mCPP [2] [1].

- Elimination: After an oral dose, 78.8% is recovered in urine and 9.6% in feces, with less than 0.01% as unchanged drug. The terminal half-life is approximately 21.7 hours [2].

Toxicity and Safety

The primary safety concerns with this compound are related to its cardiovascular effects, consistent with its antagonism of catecholamine receptors. Reported effects include hypotension, abnormal electrocardiograms, and in severe cases, cardiac arrest [2].

Experimental Protocol Considerations

While the provided search results detail this compound's binding affinities, they do not contain the full, detailed methodologies for the original experiments that generated this data. These Ki values are typically determined through in vitro competitive binding assays.

- Radioligand Binding Assays: Using tissue homogenates or cells expressing human cloned receptors.

- Tracer Displacement: Measuring the ability of unlabeled this compound to displace a radioactively labeled standard ligand specific to each receptor (e.g., [³H]ketanserin for 5-HT2A).

- Data Analysis: Using software like GraphPad Prism to calculate Ki values from the concentration-inhibition curves via the Cheng-Prusoff equation.

References

Metabolic Pathway and Pharmacodynamics

Etoperidone is metabolized primarily by the CYP3A4 enzyme into an active metabolite, m-chlorophenylpiperazine (mCPP) [1]. The parent drug and its metabolite interact with several key receptors, and the table below summarizes their binding affinities (Ki values in nM), where a lower number indicates a stronger binding affinity [2]:

| Receptor / Transporter | This compound Affinity (Ki in nM) | mCPP Primary Interaction |

|---|---|---|

| 5-HT2A Receptor | 36 | Agonist / Antagonist [3] [1] |

| α1-Adrenergic Receptor | 38 | Information Missing |

| 5-HT1A Receptor | 85 | Antagonist (partial agonist possible) [3] |

| Serotonin Transporter (SERT) | 890 | Information Missing |

| α2-Adrenergic Receptor | 570 | Information Missing |

| D2 Receptor | 2300 | Information Missing |

| Norepinephrine Transporter (NET) | 20000 | Information Missing |

The pharmacological effect of this compound is complex. The drug itself has a predominant antagonistic activity at 5-HT1A receptor sites [3]. However, research suggests that some of its effects, particularly those on the central serotonin system, may be linked to the formation of its active metabolite, mCPP [4]. The mCPP metabolite exerts various neuropsychiatric effects by interacting with serotonin receptors, primarily exhibiting nonselective agonistic properties with some antagonistic effects [1].

The relationship between this compound, its metabolism, and its primary cellular interactions can be visualized as follows:

Figure 1: Simplified diagram of this compound's primary metabolic pathway and key receptor interactions.

Important Limitations and Future Research

It is crucial to note that the data on this compound is incomplete. The search results did not yield detailed experimental protocols for studying its pharmacokinetics, such as specific methodologies for measuring its concentration in plasma or tissues. Furthermore, quantitative data on fundamental pharmacokinetic parameters like bioavailability, volume of distribution, half-life, and clearance rates are not available in the current search findings.

Future research could leverage modern techniques like Physiologically Based Pharmacokinetic (PBPK) modeling [5] [6] to predict and characterize this compound's pharmacokinetics, especially the impact of genetic polymorphisms in metabolizing enzymes or organ impairment on its exposure.

References

- 1. Metabolism of m-CPP, trazodone, nefazodone, and ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [wikidoc.org]

- 3. This compound, trazodone and MCPP: in vitro and in vivo ... [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of this compound, a new potential antidepressant ... [pubmed.ncbi.nlm.nih.gov]

- 5. Physiologically based pharmacokinetic modeling to predict ... [pmc.ncbi.nlm.nih.gov]

- 6. Physiologically Based Pharmacokinetic Modeling to ... [mdpi.com]

Comprehensive Technical Guide: Metabolism and Analysis of Etoperidone and Its Metabolites

Introduction to Etoperidone and Its Metabolic Significance

This compound is an atypical antidepressant compound belonging to the phenylpiperazine class of psychotropic drugs. Developed in 1977, it presents a complex pharmacological profile characterized by dual activity on serotonergic transmission—acting as both a serotonin receptor antagonist and reuptake inhibitor—in addition to effects on norepinephrine and dopamine systems. The clinical significance of this compound is substantially influenced by its extensive metabolism, particularly the formation of pharmacologically active metabolites that contribute to both its therapeutic and adverse effects. Although this compound itself was never widely approved and is currently classified as withdrawn, understanding its metabolic fate remains highly relevant for researchers and drug development professionals studying phenylpiperazine-derived compounds, structure-activity relationships, and metabolic bioactivation pathways.

The metabolic transformation of this compound represents a compelling case study in drug metabolism due to its complex biotransformation network involving multiple cytochrome P450 enzymes and the generation of active metabolites with distinct pharmacological profiles. This comprehensive review synthesizes current scientific knowledge on this compound metabolism, integrating quantitative metabolic data, analytical methodologies, clinical correlations, and experimental protocols to provide researchers with a complete technical resource for investigating this compound and structurally related molecules.

Metabolic Pathways of this compound

Primary Metabolic Routes

This compound undergoes extensive hepatic metabolism through three primary pathways that generate multiple metabolite species. In vitro studies using human hepatic S9 fractions have identified ten distinct metabolites resulting from these biotransformation routes [1]:

- Pathway A (Alkyl hydroxylation): Formation of OH-ethyl-etoperidone (M1) through oxidation of the ethyl side chain

- Pathway B (Phenyl hydroxylation): Generation of OH-phenyl-etoperidone (M2) via aromatic hydroxylation

- Pathway C (N-dealkylation): Cleavage to form the primary active metabolite 1-(3-chlorophenyl)piperazine (mCPP, M8) and triazole propyl aldehyde (M6)

The metabolic pathway of this compound involves cytochrome P450 enzymes, primarily CYP3A4, transforming the parent drug through multiple routes into various metabolites, with mCPP undergoing further complex metabolism including CYP2D6-mediated bioactivation.

Figure 1: Comprehensive Metabolic Pathway of this compound Showing Key Enzymes and Metabolites

Quantitative Assessment of Metabolic Pathways

Kinetic analysis reveals that all three primary metabolic pathways follow monophasic kinetics, suggesting dominant involvement of a single enzyme system for each route. Studies demonstrate that the alkyl hydroxylation pathway (forming M1) represents the most efficient elimination route for the parent drug [1]. The metabolic scheme is considerably more complex than these primary pathways alone, as six additional metabolites are formed through subsequent metabolism of the primary metabolites M1, M2, M6, and M8, creating an extensive network of biotransformation products.

Table 1: Primary Metabolic Pathways of this compound

| Pathway | Reaction Type | Primary Metabolite | Additional Products | Further Metabolism |

|---|---|---|---|---|

| Pathway A | Alkyl hydroxylation | OH-ethyl-etoperidone (M1) | - | M1 undergoes further conversion to mCPP (M8) |

| Pathway B | Phenyl hydroxylation | OH-phenyl-etoperidone (M2) | - | Forms secondary metabolites via oxidation |

| Pathway C | N-dealkylation | mCPP (M8) | Triazole propyl aldehyde (M6) | mCPP undergoes extensive further metabolism |

Quantitative Metabolic Data

Pharmacokinetic Parameters

Comprehensive pharmacokinetic studies of this compound have revealed substantial inter-individual variability in absorption and disposition characteristics. The drug demonstrates low oral bioavailability (as low as 12% in some individuals), primarily attributable to extensive first-pass metabolism [2]. Following oral administration, this compound reaches peak plasma concentrations within a highly variable timeframe ranging from 1.4 to 4.8 hours, reflecting differential absorption rates across individuals [2].

The volume of distribution ranges from 0.23 to 0.69 L/kg, indicating moderate tissue distribution limited by extensive plasma protein binding [2]. This compound demonstrates high plasma protein binding, which significantly influences its distribution characteristics and potential for protein-binding interactions [2]. The terminal elimination half-life after oral administration is approximately 21.7 hours, while the apparent clearance is approximately 1.01 mL/min [2]. Elimination occurs predominantly via renal excretion (78.8% of dose), with fecal elimination accounting for 9.6% of the administered dose. Notably, less than 0.01% of the administered dose is excreted unchanged, confirming the extensive metabolism of the drug [2] [1].

Metabolite Kinetics and Distribution

The quantitative distribution of this compound metabolites has been characterized through radiolabeled studies. Researchers have identified 21 different metabolites across plasma, urine, and fecal samples, reflecting the complexity of this compound's metabolic fate [2]. The formation of these metabolites occurs through five distinct reaction pathways: alkyl oxidation, piperazinyl oxidation, N-dealkylation, phenyl hydroxylation, and conjugation reactions.

Table 2: Quantitative Pharmacokinetic Parameters of this compound

| Parameter | Value/Range | Notes | Source |

|---|---|---|---|

| Bioavailability | As low as 12% | High individual variability | [2] |

| Tmax | 1.4-4.8 hours | Highly variable between individuals | [2] |

| Volume of Distribution | 0.23-0.69 L/kg | Moderate tissue distribution | [2] |

| Protein Binding | Extensive | High plasma protein binding | [2] |

| Half-life | 21.7 hours | Terminal elimination half-life | [2] |

| Clearance | 1.01 mL/min | Apparent clearance | [2] |

| Renal Excretion | 78.8% of dose | Mostly metabolite forms | [2] |

| Fecal Excretion | 9.6% of dose | Mostly metabolite forms | [2] |

| Unchanged Drug in Excretion | <0.01% | Confirms extensive metabolism | [2] |

Analytical Methods for this compound and Metabolites

HPLC-UV Analytical Protocol

A robust high-performance liquid chromatographic (HPLC) method with ultraviolet detection has been developed and validated for the simultaneous quantification of this compound and its two active metabolites—5-(1-hydroxyethyl) this compound and 1-(3-chlorophenyl)piperazine (mCPP)—in plasma samples [3]. This method represents a well-validated approach suitable for pharmacokinetic studies across multiple species, including mice, rats, dogs, and humans.

The sample preparation employs a two-step liquid-liquid extraction procedure to isolate the drug, metabolites, and internal standard from plasma matrix components. Chromatographic separation is achieved using a C18 column (10 cm × 2.1 mm I.D.) with ultraviolet detection at 254 nm. The method demonstrates linear response over the concentration range of 2-1000 ng/mL for each compound. The analytical performance shows accuracy and precision (expressed as percentage deviation from true values and inter-run relative standard deviation) of ≤10% at all concentrations except the lower limit of quantification. The method features high throughput capacity, with approximately 80 samples capable of being processed in one day when utilizing automated injection and computerized data acquisition systems [3].

Advanced Analytical Techniques

Contemporary analytical approaches for this compound and metabolite analysis have increasingly incorporated mass spectrometric detection to enhance sensitivity and specificity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for improved detection and characterization of this compound metabolites, particularly in forensic and toxicological contexts [4]. These advanced techniques enable comprehensive metabolite profiling and detection of reactive metabolites through specific techniques such as precursor ion scanning for glutathione adducts [5].

The application of capillary electrophoresis has also been explored for the separation and determination of chlorophenylpiperazine isomers in confiscated pills, demonstrating the applicability of this technique for forensic analysis of this compound metabolites [6]. Recent advancements in bioanalytical methodologies have focused on novel extraction and microextraction techniques for improved isolation of atypical antidepressants from biological matrices, including traditional and novel microextraction strategies for clinical, toxicological, and forensic applications [4].

Table 3: Analytical Methods for this compound and Metabolite Quantification

| Method Aspect | HPLC-UV Protocol | LC-MS/MS Methods | Alternative Techniques |

|---|---|---|---|

| Separation Mechanism | C18 column (10 cm × 2.1 mm I.D.) | Reversed-phase chromatography | Capillary electrophoresis |

| Detection System | UV detection at 254 nm | Tandem mass spectrometry | UV or MS detection |

| Linear Range | 2-1000 ng/mL for each compound | Typically wider dynamic range | Variable based on application |

| Sample Preparation | Two-step liquid-liquid extraction | Solid-phase extraction, protein precipitation | Various microextraction techniques |

| Throughput | ~80 samples/day with automation | Variable, typically high throughput | Moderate to high throughput |

| Primary Applications | Pharmacokinetic studies | Forensic and toxicological analysis | Forensic isomer separation |

Clinical and Forensic Implications

Pharmacological Activity of Metabolites

The clinical effects of this compound are significantly influenced by its pharmacologically active metabolites, particularly mCPP (1-(3-chlorophenyl)piperazine). This primary metabolite exhibits complex serotonergic activity, functioning as a non-selective agonist with some antagonistic properties at various serotonin receptor subtypes [7]. Specifically, mCPP acts as an agonist at 5-HT2C receptors and an antagonist at 5-HT2A receptors, creating a unique pharmacological profile that contributes to both therapeutic and adverse effects [2]. The metabolite influences temperature regulation, behavior, and hormone release through interactions with central 5-HT receptors [7].

The biphasic effect of this compound on central serotonergic transmission—exhibiting characteristics of both 5-HT antagonist and agonist—is now understood to derive primarily from the activity of its mCPP metabolite rather than the parent drug [8]. This metabolite-mediated activity explains the dual pharmacological nature observed in early studies of this compound, where the compound simultaneously demonstrated serotonin receptor blockade and reuptake inhibition capabilities. The structural contribution of different regions of the this compound molecule to its overall pharmacological profile has been elucidated, with specific components responsible for α-adrenergic receptor activity while metabolite generation drives serotonergic effects [2].

Toxicity and Adverse Effects

This compound therapy is associated with significant cardiovascular toxicity, which represents a primary concern in its clinical application and likely contributed to its limited therapeutic adoption. Documented cardiovascular adverse effects include electrocardiographic abnormalities, blood pressure changes (particularly hypotension), and in severe cases, cardiac arrest [2]. These cardiovascular manifestations are consistent with the drug's effects on catecholamine systems and α-adrenergic receptor antagonism [2].

The forensic significance of this compound's metabolite mCPP has increased substantially in recent years due to its widespread emergence as a recreational substance with MDMA-like effects [7]. Initially often misidentified as an MDMA substitute, mCPP has been distributed globally despite legal restrictions in numerous countries [7]. This recreational use pattern creates complex interpretive challenges in forensic contexts, as mCPP detection could originate either from this compound (or other antidepressant) administration or from direct ingestion of the compound as a designer drug.

Drug Interactions

The metabolic fate of this compound creates significant potential for drug interactions, primarily mediated through competition for CYP3A4 enzymatic capacity. Concomitant administration of strong CYP3A4 inhibitors such as ketoconazole can substantially alter this compound metabolism, potentially increasing exposure to the parent drug and altering the formation pattern of metabolites [1]. Additionally, the shared metabolism of trazodone, nefazodone, and this compound through common pathways to mCPP creates potential for cross-interactions between these structurally related antidepressants [7].

The CYP2D6-mediated bioactivation of mCPP to reactive metabolites represents another potential interaction mechanism, particularly with CYP2D6 inhibitors or in individuals with genetic polymorphisms affecting CYP2D6 activity [5]. These metabolic considerations are crucial for predicting and managing drug interactions in both therapeutic and polysubstance abuse contexts.

Experimental Protocols

In Vitro Metabolic Identification

Comprehensive protocols have been established for identifying metabolic pathways and cytochrome P450 enzymes involved in this compound metabolism using in vitro systems [1]. The standard experimental approach involves several key components:

- Incubation Systems: Human hepatic S9 fractions or human liver microsomes supplemented with NADPH-regenerating system

- Analytical Separation: Reversed-phase HPLC with radiometric detection or LC-MS/MS for metabolite separation and identification

- Enzyme Kinetics: Determination of Km and Vmax values for each metabolic pathway through substrate concentration variation

- Chemical Inhibition: Selective cytochrome P450 inhibitors (ketoconazole for CYP3A4, quinidine for CYP2D6, etc.) to assess enzyme contributions

- Correlation Analysis: Comparison of metabolite formation rates with specific cytochrome P450 activities in human liver microsome samples

- Recombinant Enzymes: Incubation with individual recombinant CYP enzymes to confirm enzyme specificity

This systematic approach has demonstrated that CYP3A4 is the predominant enzyme responsible for this compound metabolism in humans, with formation rates of major metabolites (M1, M2, and M8) 10-100-fold greater for CYP3A4 compared to other CYP forms [1].

Reactive Metabolite Screening

Specialized protocols have been developed for detecting reactive metabolites of this compound, particularly focusing on the bioactivation of mCPP [5]. The methodology involves:

- Glutathione Trapping: Incubation of this compound or mCPP with human liver microsomes in the presence of glutathione (GSH) to trap reactive intermediates

- LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry with precursor ion scanning of m/z 272 for detection of glutathione adducts

- Enzyme Mapping: Use of chemical inhibitors and recombinant CYP enzymes to identify specific cytochrome P450 enzymes responsible for bioactivation

- Structural Elucidation: MS/MS fragmentation studies to characterize structures of glutathione conjugates

These studies have revealed that CYP2D6 specifically mediates the bioactivation of mCPP to reactive metabolites, in contrast to the CYP3A4-catalyzed bioactivation of the parent this compound molecule [5].

Conclusion

The comprehensive metabolism of this compound through multiple pathways generates a complex profile of metabolites with significant pharmacological activity. The central role of CYP3A4 in the primary metabolism, coupled with CYP2D6-mediated bioactivation of the key metabolite mCPP, creates a multifaceted metabolic profile with important implications for individual variability in response and toxicity. The analytical methodologies developed for this compound and metabolite quantification provide robust tools for further research on phenylpiperazine-derived compounds.

The forensic significance of mCPP as both a metabolite and recreational drug highlights the importance of understanding this compound metabolism in broader substance detection and identification contexts. Further research on the separation of metabolic contributions from therapeutic administration versus direct ingestion would advance forensic interpretation capabilities. The extensive characterization of this compound metabolism serves as a valuable template for understanding the biotransformation of structurally related psychotropic compounds currently in development.

References

- 1. In vitro identification of metabolic pathways and ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. High-performance Liquid Chromatographic Assay With ... [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advancements in techniques for analyzing modern ... [sciencedirect.com]

- 5. Detection of Novel Reactive Metabolites of Trazodone [sciencedirect.com]

- 6. High-performance liquid chromatographic assay with ... [sciencedirect.com]

- 7. Metabolism of m-CPP, trazodone, nefazodone, and ... [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of this compound, a new potential antidepressant ... [pubmed.ncbi.nlm.nih.gov]

Etoperidone and its mCPP Metabolite: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction and Chemical Overview

Etoperidone is an atypical antidepressant belonging to the phenylpiperazine class of psychotropic compounds, first introduced in Europe in 1977. It is structurally characterized as a phenylpiperazine-substituted triazole derivative and is considered an analog of trazodone with a similar pharmacological profile [1]. The chemical formula of this compound is C₁₉H₂₈ClN₅O, with a molecular weight of 377.92 g/mol [1]. Despite its initial development and investigation for various conditions including depression, tremors in Parkinson's disease, extrapyramidal symptoms, and male impotence, this compound's current status is listed as "withdrawn" from the market [1]. The precise reasons for its withdrawal are not fully documented but appear related to its cardiovascular toxicity profile and poor tolerance at effective therapeutic doses [1].

The clinical significance of this compound extends beyond its own pharmacological activity to that of its major active metabolite, m-chlorophenylpiperazine (mCPP). This metabolite has gained substantial attention in both clinical and forensic contexts due to its complex serotonergic activity and recreational use despite legal restrictions in many countries [2]. This technical guide comprehensively examines the metabolism, pharmacological properties, experimental methodologies, and clinical implications of this compound and mCPP, providing researchers and drug development professionals with essential data for understanding these compounds' intricate nuances in both laboratory and forensic contexts.

Metabolic Pathways and Pharmacokinetics

Biotransformation of this compound to mCPP

The metabolic pathway of this compound is extensive and complex, resulting in the formation of 21 different metabolites detectable in plasma, urine, and feces [1]. The primary metabolic routes involve five distinct reaction pathways: alkyl oxidation, piperazinyl oxidation, N-dealkylation, phenyl hydroxylation, and conjugation [1]. The most clinically significant transformation is the conversion to m-chlorophenylpiperazine (mCPP), which occurs primarily via CYP3A4-mediated metabolism [2]. This biotransformation is not unique to this compound but is shared with other phenylpiperazine antidepressants including trazodone and nefazodone [2] [3].

The bioactivation pathway represents a crucial consideration in drug development, as mCPP exhibits its own distinct pharmacological profile and contributes significantly to both therapeutic and adverse effects. Recent evidence indicates that mCPP itself undergoes further CYP2D6-mediated bioactivation to reactive metabolites, including the formation of glutathione adducts M3, M4, and M5 [4]. This secondary bioactivation may contribute to the idiosyncratic toxicity observed with phenylpiperazine-containing antidepressants and represents an important consideration for researchers developing compounds within this structural class.

Pharmacokinetic Parameters

This compound demonstrates highly variable pharmacokinetics between individuals, with oral bioavailability reported to be as low as 12% due to extensive first-pass metabolism [1]. The time to reach peak plasma concentration ranges from 1.4 to 4.8 hours, indicating considerable interindividual variation in absorption rates [1]. This compound exhibits extensive plasma protein binding and has a relatively small volume of distribution ranging from 0.23 to 0.69 L/kg, suggesting limited tissue penetration beyond the vascular compartment [1].

The elimination profile of this compound reveals that less than 0.01% of the administered dose is excreted unchanged, with the majority (78.8%) eliminated in urine and a smaller fraction (9.6%) in feces as metabolites [1]. The terminal half-life of this compound after oral administration is approximately 21.7 hours, while the apparent clearance is 1.01 mL/min [1]. These pharmacokinetic characteristics contribute to the complex exposure-response relationship observed with this compound and underscore the importance of considering both parent compound and active metabolites in therapeutic monitoring.

Table 1: Key Pharmacokinetic Parameters of this compound

| Parameter | Value | Notes |

|---|---|---|

| Bioavailability | As low as 12% | Highly variable between individuals |

| Tmax | 1.4-4.8 hours | Time to peak plasma concentration |

| Protein Binding | Extensive | Modulates volume of distribution |

| Volume of Distribution | 0.23-0.69 L/kg | Relatively limited tissue distribution |

| Elimination Half-life | 21.7 hours | Terminal half-life after oral administration |

| Route of Elimination | 78.8% urine, 9.6% feces | Primarily as metabolites |

| Apparent Clearance | 1.01 mL/min |

Metabolic Pathway Visualization

The following diagram illustrates the complete metabolic pathway of this compound, highlighting the key enzymes involved and the formation of potentially reactive intermediates:

Figure 1: Metabolic Pathway of this compound Showing Key Enzymes and Elimination Routes

Pharmacological Profile and Receptor Interactions

Receptor Binding Affinities and Mechanisms of Action

This compound exhibits a complex multiphasic effect on central serotonin transmission, with capacity to both inhibit serotonin receptors and block the reuptake of serotonin, norepinephrine, and dopamine [1]. Additional significant activity includes antagonism at α-adrenergic receptors, which directly correlates with the sedative and cardiovascular effects observed with the compound [1]. The primary pharmacological activity of this compound is largely mediated by its major metabolite, mCPP, which binds with differing affinities to most serotonergic receptors as well as adrenergic receptors [1].

Research has demonstrated that mCPP functions as an agonist at 5-HT2C receptors while acting as an antagonist at 5-HT2A receptors [1] [3]. Additionally, this compound, trazodone, and mCPP have been identified as possessing 5-HT1A antagonistic activity with Ki values of 20.2, 23.6, and 18.9 nM, respectively, using rat cerebral cortical synaptosomes and [³H]8-OH-DPAT binding assays [5]. This 5-HT1A antagonistic activity may be relevant to the antidepressant action of these compounds, though researchers should note that some evidence suggests they may also function as weak partial agonists [5].

Functional Receptor Activity

Table 2: Receptor Binding Profile of this compound and mCPP

| Receptor Target | Action | Affinity/Notes | Functional Consequence |

|---|---|---|---|

| 5-HT2C | Agonist (via mCPP) | High affinity | Hormone secretion, anxiety, appetite suppression |

| 5-HT2A | Antagonist (via mCPP) | Moderate affinity | Potential antipsychotic effects |

| 5-HT1A | Antagonist | Ki = 20.2 nM | May contribute to antidepressant effect |

| α1-adrenergic | Antagonist | Moderate affinity | Sedative and cardiovascular effects |

| α2-adrenergic | Antagonist | Moderate affinity | Possible impact on neurotransmitter release |

| D2 dopamine | Antagonist | Low affinity | Minimal extrapyramidal effects |

| Muscarinic acetylcholine | Antagonist | Low affinity | Minimal anticholinergic effects |

| Serotonin transporter | Inhibitor | Moderate | Antidepressant effect |

| Norepinephrine transporter | Inhibitor | Moderate | Antidepressant effect |

| Dopamine transporter | Inhibitor | Weak | Minimal contribution |

The functional complexity of this compound's pharmacological profile is further evidenced by in vivo studies demonstrating its ability to block conditioned avoidance responding (CAR) in Fisher 344 rats with an ED₅₀ of 10.4 mg/kg IP, suggesting potential antipsychotic properties [6]. This effect appears to be mediated primarily through serotonergic mechanisms rather than dopaminergic pathways, as this compound does not produce significant catalepsy or block amphetamine-induced stereotypy [6]. The observation that the serotonin receptor blocker metergoline significantly reduces the CAR blockade produced by this compound further supports a primarily serotonergic mechanism of action [6].

mCPP Signaling Pathways

The following diagram illustrates the complex receptor interactions and signaling pathways associated with mCPP, the primary active metabolite of this compound:

Figure 2: mCPP Receptor Interactions and Resulting Physiological Effects

Experimental Data and Research Methodologies

In Vivo Behavioral Studies

Significant research has been conducted to elucidate the behavioral effects of this compound and mCPP using rodent models. In conditioned avoidance response (CAR) studies, this compound demonstrated dose-dependent blockade of avoidance responding with an ED₅₀ value of 10.4 mg/kg IP (95% confidence limits: 8.5, 13.2), suggesting potential antipsychotic-like properties [6]. Notably, mCPP was significantly more potent in this assay (ED₅₀ = 2.5 mg/kg IP), leading researchers to hypothesize that this compound may exert this effect primarily through its conversion to mCPP [6]. The serotonergic mechanism of this action was confirmed through pretreatment with the serotonin receptor blocker metergoline, which significantly attenuated the CAR blockade produced by both this compound and mCPP [6].

In tests assessing 5-HT1A receptor activity, this compound, trazodone, and mCPP all demonstrated significant antagonistic properties by inhibiting 8-OH-DPAT-induced reciprocal forepaw treading (RFT) in reserpinized rats, with ID₅₀ values of 17.4, 23.8, and 13.4 mg/kg, respectively [5]. Only marginal RFT was produced by this compound and trazodone at high doses (40 mg/kg) in non-challenged animals, suggesting these compounds may function as weak partial agonists at 5-HT1A receptors despite their predominant antagonistic activity [5] [7]. These findings highlight the importance of using multiple behavioral paradigms to fully characterize the pharmacological profile of compounds with complex metabolite activities.

Metabolic and Pharmacokinetic Assays

The investigation of this compound metabolism has employed sophisticated methodologies including the use of human liver microsomes and cDNA-expressed cytochrome P450 enzymes to identify specific isoforms responsible for metabolic transformations [3] [4]. These studies have revealed that mCPP elimination occurs primarily via CYP2D6-mediated hydroxylation to p-hydroxy-mCPP (OH-mCPP), followed by rapid conjugation to both glucuronide and sulfate conjugates [3]. This pathway demonstrates significant clinical relevance, as genetic polymorphisms in CYP2D6 can substantially alter mCPP clearance and contribute to variable drug response [3].

Recent research has identified novel reactive metabolites of mCPP through detection of glutathione adducts M3, M4, and M5 formed specifically via CYP2D6-mediated bioactivation [4]. This discovery provides a potential mechanism for the idiosyncratic toxicity associated with phenylpiperazine-containing antidepressants. The experimental approach employed liquid chromatography-tandem mass spectrometry (LC/MS/MS) analysis with precursor ion scanning of m/z 272, corresponding to deprotonated γ-glutamyl-dehydroalanyl-glycine originating from the glutathionyl moiety [4]. Researchers should consider implementing similar screening methodologies when developing new compounds within this structural class to identify potential bioactivation pathways early in drug development.

Neuroendocrine and Functional MRI Studies

The neuroendocrine effects of mCPP have been extensively characterized in both animal and human studies. mCPP administration consistently produces dose-dependent elevations in prolactin, adrenocorticotropic hormone (ACTH), cortisol, and body temperature through its actions on central 5-HT receptors [3] [8]. These effects occur at blood concentrations of 10-40 ng/mL, which are readily achievable at therapeutic doses of parent compounds like this compound [3]. The reliability of these responses has led to the use of mCPP as a neuroendocrine probe for assessing serotonergic function in various psychiatric populations [9].

Advanced neuroimaging techniques have further elucidated the central effects of mCPP. Pharmacological-challenge fMRI (phMRI) studies demonstrate that mCPP infusion produces region-specific changes in BOLD signal within areas rich in 5-HT2C receptors, including the hypothalamus, caudate, pallidum, amygdala, anterior cingulate cortex, and choroid plexus [8]. These neuronal effects are attenuated by pretreatment with the 5-HT2C antagonist mirtazapine, confirming the receptor specificity of the response [8]. This methodology represents a powerful approach for researchers investigating central serotonergic function and target engagement of novel therapeutic compounds.

Clinical and Forensic Implications

Adverse Effects and Toxicity Considerations

This compound administration is associated with significant cardiovascular effects that likely contributed to its limited clinical use and eventual withdrawal from the market. Preclinical studies documented abnormal electrocardiograms, changes in blood pressure (primarily hypotension), and even cardiac arrest in animal models [1]. These cardiovascular reactions are consistent with the compound's antagonistic effects on catecholamine receptors and represent a critical safety consideration for researchers developing compounds with similar pharmacological profiles [1]. The narrow therapeutic index suggested by these findings underscores the importance of thorough cardiovascular safety assessment in early drug development stages.

The active metabolite mCPP presents additional safety concerns due to its complex effects on multiple neurotransmitter systems. Administration of mCPP has been demonstrated to induce "depressogenic-like" behavior in rodents at doses of 1-2 mg/kg, as evidenced by increased immobility time in forced swim tests and decreased swimming episodes [9]. These effects appear to be mediated primarily through stimulation of 5-HT2A receptors, as they are attenuated by pretreatment with the 5-HT2A antagonist ketanserin [9]. Researchers should note that these behavioral effects occur in the absence of changes in spontaneous locomotor activity, suggesting specific effects on depression-related behaviors rather than general motor suppression [9].

Drug Interaction Potential

The metabolism of both this compound and its mCPP metabolite creates significant potential for clinically important drug interactions. As a substrate for CYP3A4, this compound may be affected by concomitant administration of strong inhibitors (e.g., ketoconazole, ritonavir) or inducers (e.g., carbamazepine, rifampin) of this enzyme [2]. More importantly, the CYP2D6-mediated metabolism of mCPP creates potential for interactions with numerous pharmaceutical agents that inhibit or compete for this enzyme [3]. This is particularly relevant given the narrow range of mCPP blood concentrations (10-40 ng/mL) associated with both neuroendocrine effects and potential adverse reactions [3].

Clinical studies have demonstrated that mCPP clearance is significantly decreased in poor metabolizers of dextromethorphan (who are genetically deficient in CYP2D6), confirming the importance of this metabolic pathway [3]. Furthermore, in vitro investigations using human liver microsomes have shown that high-affinity substrates for CYP2D6 can competitively inhibit mCPP metabolism, potentially leading to elevated concentrations and enhanced serotonergic effects [3]. These findings highlight the importance of considering both parent compound and active metabolite pharmacokinetics when predicting drug interaction potential during the development of new therapeutic agents.

Forensic Considerations and Recreational Use

Despite its origin as a metabolite of approved medications, mCPP has emerged as a recreational drug with global distribution despite legal restrictions in many countries [2]. The surge in mCPP popularity has been attributed to its MDMA-like effects, and its initial misidentification as an MDMA substitute facilitated its unregulated distribution [2]. Forensic professionals face challenges in interpreting mCPP detections in biological samples, as they may result from either administration of the parent antidepressant compounds or direct mCPP ingestion [2].

Researchers and drug development professionals should be aware that the widespread availability of mCPP as a designer drug may complicate clinical trials of serotonergic compounds, particularly through undisclosed recreational use that could alter treatment response or adverse event profiles. Additionally, the complex metabolic pathways shared by this compound, trazodone, nefazodone, and this compound create challenges in forensic toxicology, as detection of mCPP cannot definitively identify which parent compound was administered [2]. These considerations highlight the importance of incorporating comprehensive drug screening methodologies in both clinical research and forensic investigations involving serotonergic compounds.

Conclusion and Research Directions

The comprehensive analysis of this compound and its mCPP metabolite reveals a complex pharmacological profile with multiple mechanisms of action contributing to both therapeutic and adverse effects. The extensive metabolism of this compound, resulting in 21 identified metabolites including the pharmacologically active mCPP, underscores the importance of considering metabolite contributions in drug development programs [1]. The dose-limiting cardiovascular effects observed with this compound, coupled with its complex multiphasic effects on serotonin transmission, ultimately limited its clinical utility [1]. However, the continued investigation of these mechanisms has provided valuable insights for developing improved serotonergic therapeutics.

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Metabolism of m-CPP, trazodone, nefazodone, and ... [pubmed.ncbi.nlm.nih.gov]

- 3. Human CYP2D6 and metabolism of m- ... [sciencedirect.com]

- 4. Detection of Novel Reactive Metabolites of Trazodone [sciencedirect.com]

- 5. This compound, trazodone and MCPP: in vitro and in vivo ... [pubmed.ncbi.nlm.nih.gov]

- 6. Blockade of conditioned avoidance responding by ... [link.springer.com]

- 7. This compound, trazodone and MCPP: in vitro and in vivo ... [medchemexpress.com]

- 8. A pharmacological-challenge fMRI (phMRI) study [sciencedirect.com]

- 9. 1-(m-Chlorophenyl)piperazine induces depressogenic-like ... [sciencedirect.com]

etoperidone serotonin antagonist and reuptake inhibitor

Pharmacological Profile and Binding Affinities

Etoperidone is a phenylpiperazine-class antidepressant acting as a prototypical Serotonin Antagonist and Reuptake Inhibitor (SARI). Its therapeutic profile stems from a complex polypharmacology, primarily characterized by serotonin reuptake inhibition and 5-HT2A receptor antagonism [1].

The binding affinity profile (Ki, nM) of this compound and its primary active metabolite, meta-Chlorophenylpiperazine (mCPP), at key molecular targets is summarized in Table 1 [1]. The data reveals this compound's multi-receptor engagement, which underpins both its efficacy and side effect profile.

Table 1: Binding Affinity Profile of this compound and its Metabolite mCPP

| Target | This compound (Ki, nM) | mCPP (Ki, nM) | Functional Implication |

|---|---|---|---|

| SERT | 890 | 202–432 | Primary Antidepressant Action |

| 5-HT2A | 36 | 32–398 | Attenuation of Serotonin Syndrome? |

| 5-HT1A | 85 | 44–400 | Partial Agonist Activity |

| NET | 20,000 | 1,940–4,360 | Negligible Norepinephrine Effect |

| DAT | 52,000 | - | Negligible Dopamine Effect |

| α1-adrenergic | 38 | 97–2,900 | Orthostatic Hypotension |

| H1 | 3,100 | 326 | Sedation |

This compound's active metabolite, mCPP, exhibits a distinct and complex profile, acting as a partial agonist at 5-HT2A and 5-HT2C receptors and an agonist at 5-HT1A, 5-HT2C, and 5-HT3 receptors [1]. The in vivo net effect results from the interplay between this compound's antagonism and mCPP's partial agonism.

Molecular Mechanisms and Signaling Pathways

This compound's therapeutic action involves a dual mechanism on the serotonergic system, creating a unique neurochemical environment.

Core SARI Mechanism

As a SARI, this compound simultaneously inhibits the presynaptic serotonin transporter (SERT), increasing synaptic 5-HT levels, while postsynaptically antagonizing the 5-HT2A receptor [1]. This combination is theorized to enhance neurotransmission through other serotonin receptor subtypes (e.g., 5-HT1A) while blocking the potentially anxiety-genic and stimulatory effects mediated by 5-HT2A overactivation.

5-HT1A Receptor Interaction

This compound and mCPP also interact with 5-HT1A receptors. In vitro binding studies show affinity for 5-HT1A sites, and in vivo functional tests in reserpinized rats demonstrate that they act as 5-HT1A antagonists or weak partial agonists [2]. This 5-HT1A activity likely contributes significantly to their overall antidepressant and anxiolytic effects.

The following diagram illustrates the integrated signaling pathways and receptor interactions of this compound and its metabolite mCPP.

Integrated signaling of this compound and mCPP at serotonergic targets. SERT inhibition increases synaptic serotonin (5-HT), while direct receptor interactions modulate downstream signaling.

Key Experimental Assays and Protocols

The pharmacological profile of this compound has been characterized using standard in vitro and in vivo assays. Key methodologies from the literature are detailed below.

In Vitro Receptor Binding Assays

Objective: To determine the affinity (Ki) of this compound for the 5-HT1A receptor [2].

- 1. Tissue Preparation: Rat cerebral cortical synaptosomes are used as the receptor source.

- 2. Radioligand: Tritiated 8-OH-DPAT ([³H]8-OH-DPAT), a selective 5-HT1A receptor agonist, is used as the radioactive tracer.

- 3. Incubation: The synaptosomal preparation is incubated with [³H]8-OH-DPAT and increasing concentrations of unlabeled this compound in an appropriate buffer.

- 4. Filtration and Scintillation: After incubation, the mixture is rapidly filtered to separate bound from free radioligand. Membrane-bound radioactivity is quantified using scintillation counting.

- 5. Data Analysis: Ki values (inhibition constant) are calculated using competitive binding models (e.g., Cheng-Prusoff equation) to determine the concentration of this compound that displaces 50% of the specific radioligand binding.

In Vivo Functional Characterization

Objective: To elucidate the functional nature (agonist vs. antagonist) of this compound's interaction at 5-HT1A receptors in the rat central nervous system [2].

- 1. Animal Model: Reserpinized rats (pre-treated with reserpine to deplete monoamine stores).

- 2. Drug Challenge:

- Test Group: Administered this compound (intraperitoneally) followed by a subcutaneous challenge with the 5-HT1A agonist 8-OH-DPAT (1.0 mg/kg).

- Control Group: Administered this compound but not challenged with 8-OH-DPAT.

- 3. Behavioral Scoring: The occurrence of reciprocal forepaw treading (RFT), a classic serotonin syndrome behavior mediated by 5-HT1A receptor activation, is scored.

- 4. Interpretation:

- If this compound inhibits 8-OH-DPAT-induced RFT, it indicates 5-HT1A antagonistic activity.

- If this compound elicits RFT in non-challenged controls, it indicates 5-HT1A agonistic activity.

- 5. Outcome: this compound potently inhibited 8-OH-DPAT-induced RFT (ID50 = 17.4 mg/kg), demonstrating a predominant antagonistic activity at 5-HT1A receptors in this model, with only marginal agonistic activity at a very high dose [2].

Clinical and Research Implications

Therapeutic Potential and Side Effects

The SARI mechanism is primarily employed for treating major depressive disorder, with additional applications as anxiolytics and hypnotics [1]. The 5-HT2A antagonism component is theorized to enhance sleep quality and reduce anxiety associated with SSRI treatment. Side effects like orthostatic hypotension and sedation can be attributed to this compound's off-target affinity for α1-adrenergic and H1 histamine receptors, respectively (see Table 1) [1].

Relevance to Serotonin Syndrome (SS)

The relationship between 5-HT2A antagonism and SS risk is complex. While 5-HT2A agonism is implicated in SS, some data suggests that second-generation antipsychotics (SGAs), which are potent 5-HT2A antagonists, may also be associated with SS reports [3] [4]. A hypothesized mechanism is that 5-HT2A antagonism may lead to a compensatory activation of 5-HT1A receptors, increasing the system's sensitivity to serotonin [4]. This highlights that SS is a systems-level disorder not caused by a single receptor.

Research Utility

This compound serves as a valuable pharmacological tool for dissecting the roles of 5-HT2A and 5-HT1A receptors in behavior and signal transduction. However, interpretation of results must account for the activity of its mCPP metabolite. The quest for fully selective 5-HT2A antagonists without complicating metabolite profiles remains an active area of research in chemical neuroscience [5] [6].

References

- 1. and Serotonin - Wikipedia antagonist reuptake inhibitor [en.wikipedia.org]

- 2. This compound, trazodone and MCPP: in vitro and in vivo ... [pubmed.ncbi.nlm.nih.gov]

- 3. Association Between Serotonin Syndrome and Second ... [pmc.ncbi.nlm.nih.gov]

- 4. Serotonin Syndrome From the Complex Drug Interactions ... [pmc.ncbi.nlm.nih.gov]

- 5. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Review “Selective” serotonin 5-HT 2A receptor antagonists [sciencedirect.com]

Mechanism of Action and Protein Targets

Etoperidone's activity is primarily mediated by its major metabolite, 1-(3'-chlorophenyl)piperazine (mCPP) [1]. The table below summarizes its key molecular targets.

| Target | Action | Functional Significance |

|---|---|---|

| 5-HT2A Receptor | Antagonist [1] | Part of serotonergic modulation. |

| 5-HT2C Receptor | Agonist (via mCPP) [1] | Part of serotonergic modulation. |

| Alpha-1 Adrenergic Receptors | Antagonist [1] | Contributes to sedative and cardiovascular effects. |

| Alpha-2 Adrenergic Receptors | Antagonist [1] | Contributes to sedative and cardiovascular effects. |

| D(2) Dopamine Receptor | Antagonist [1] | Impacts dopaminergic pathways. |

| Muscarinic Acetylcholine Receptor | Antagonist [1] | Anticholinergic activity. |

| Acetylcholinesterase (AChE) | Inhibitor (dual binding to CAS and PAS sites) [2] | Potential mechanism for Alzheimer's disease application. |

The diagram below illustrates the metabolic pathway of this compound and the protein interactions of the parent drug and its primary metabolite.

This compound metabolism and protein target interactions.

Experimental Evidence and Repurposing Potential

Recent computational and experimental studies suggest this compound may be repurposed for Alzheimer's disease treatment. Research identified this compound as a potential natural AChE inhibitor with dual binding properties to Catalytic Active Site (CAS) and Peripheral Anionic Site (PAS) [2]. The binding free energy for this compound was calculated at -91.0 kcal/mol, comparable to donepezil [2].

In vitro validation using SH-SY5Y neuroblastoma cell lines determined an IC50 value of 712.80 μM for this compound, confirming its AChE inhibitory activity and cell viability effects [2].

Research Methodologies

For researchers investigating this compound protein binding, the following methodologies from recent studies provide a framework.

1. Computational Molecular Docking & Dynamics

- Purpose: To predict and visualize how this compound binds to target proteins like AChE and estimate binding affinity [2].

- Typical Workflow:

- Obtain the 3D crystal structure of the target protein from the Protein Data Bank.

- Prepare the small molecule ligand by optimizing its 3D structure in a force field.

- Perform molecular docking simulations to probe the ligand's conformational space within the protein's binding site.

- Analyze the top binding poses based on calculated binding energy and interaction profiles.

- Application: This method identified this compound's dual binding to CAS and PAS sites of AChE [2].

2. In Vitro Cell Viability and IC50 Determination

- Purpose: To experimentally validate the potency and cytotoxicity of this compound [2].

- Typical Protocol:

- Culture relevant cell lines (e.g., SH-SY5Y neuroblastoma cells).

- Expose cells to a range of drug concentrations for a set duration.

- Assess cell viability using assays like MTT or Real-Time Cell Analysis.

- Calculate the half-maximal inhibitory concentration (IC50) from the dose-response data [2].

References

Pharmacological Profile and Binding Affinities

Etoperidone's primary mechanism involves modulation of the serotonergic system. It acts as a serotonin reuptake inhibitor and an antagonist at several serotonin and adrenergic receptors [1]. A key feature of its pharmacology is its metabolism to an active compound, meta-Chlorophenylpiperazine (mCPP), which contributes to its overall effects [1] [2].

The table below summarizes its binding affinity (Ki in nM) at various human targets; a lower Ki value indicates stronger binding [1].

| Target | Ki (nM) | Action |

|---|---|---|

| 5-HT2A Receptor | 36 | Antagonist |

| α1-Adrenergic Receptor | 38 | Antagonist |

| 5-HT1A Receptor | 85 | Partial Agonist / Antagonist |

| α2-Adrenergic Receptor | 570 | Antagonist |

| Serotonin Transporter (SERT) | 890 | Reuptake Inhibitor |

| D2 Receptor | 2,300 | Weak Antagonist |

| H1 Receptor | 3,100 | Weak Antagonist |

| Norepinephrine Transporter (NET) | 20,000 | Very Weak Inhibitor |

| Muscarinic (mACh) Receptors | >35,000 | Negligible |

This multi-receptor profile explains both its therapeutic effects and side effect spectrum, notably the low affinity for muscarinic receptors resulting in minimal anticholinergic effects.

Metabolic Pathway and Pharmacokinetics

This compound is metabolized to form its active metabolite, mCPP, which is responsible for a significant portion of its serotonergic activity [1]. The metabolism is primarily mediated by the CYP450 liver enzymes [1].

The following diagram illustrates this compound's metabolic pathway and key mechanisms:

This compound is metabolized by CYP450 to active mCPP, contributing to overall serotonergic effects.

Key Pharmacokinetic Characteristics [1]:

- Metabolism: Hepatic, partially via CYP450 enzymes to active metabolite mCPP.

- Role of mCPP: This metabolite has its own pharmacologic activity and is likely responsible for a significant part of this compound's serotonergic effects.

Key Experimental Findings and Protocols

Early animal studies characterized this compound's complex effects on the central serotonin system.

Inhibition of 5-HTP-Induced Head Twitch

- Objective: To evaluate the 5-HT2A antagonistic activity of this compound in vivo [2].

- Methodology:

- Animals: Mice or rats.

- 5-HTP Administration: Animals are administered 5-Hydroxytryptophan (5-HTP), a serotonin precursor, which increases serotonin synthesis and induces a characteristic "head twitch" response via 5-HT2A receptor stimulation.

- Drug Testing: this compound is administered (intraperitoneally) prior to 5-HTP challenge.

- Measurement: The number of head twitches is recorded and compared to a control group.

- Key Result: this compound potently inhibited the head twitch response with ED50 values of 2.89 mg/kg i.p. in mice and 2.29 mg/kg i.p. in rats, demonstrating significant 5-HT2A receptor blockade [2].

Effects on the Flexor Reflex in Spinal Rats

- Objective: To investigate the dual agonist/antagonist action on serotonin receptors [2].

- Methodology:

- Animal Model: Rats with spinal cord transection to isolate spinal reflexes from supraspinal influence.

- Flexor Reflex: The hind limb flexor reflex is elicited and recorded.

- Drug Administration:

- This compound is administered intravenously at different doses.

- Serotonin mimetics (e.g., LSD, quipazine) are administered with and without this compound pretreatment.

- Pharmacological Manipulation: Some experiments use a drug metabolism inhibitor (SKF-525 A) to study the role of this compound's metabolites.

- Key Findings:

- Low-dose this compound (0.5 mg/kg i.v.): No intrinsic effect but blocked LSD's effect when metabolism was inhibited.

- High-dose this compound (≥1 mg/kg i.v.): Stimulated the flexor reflex.

- Interpretation: The study suggested a biphasic action: this compound itself acts as a 5-HT antagonist, while its metabolite (likely mCPP) acts as a 5-HT agonist [2].

Microiontophoretic Study on Brainstem Neurons

- Objective: To verify this compound's effects on neuronal firing and responses to neurotransmitters at the single-neuron level [3].

- Methodology:

- Technique: Microiontophoresis, which allows localized application of drugs directly onto single neurons in the rat brainstem.

- Recording: Extracellular recording of the spontaneous firing rate of neurons.

- Application:

- This compound is applied iontophoretically.

- Putative neurotransmitters (5-HT, norepinephrine, acetylcholine, GABA) are applied before, during, and after this compound application.

- Key Findings:

- This compound depressed spontaneous firing in a dose-dependent manner.

- It blocked excitatory responses to acetylcholine, 5-HT, and norepinephrine.

- It did not affect inhibitory responses to 5-HT, norepinephrine, or GABA.

- Conclusion: The study postulated a postsynaptic mechanism of action for this compound [3].

Clinical Applications and Regulatory Status

This compound was developed as an atypical antidepressant for Major Depressive Disorder [1] [4]. Research also explored its potential in dementia, with one source noting it was found to be about as effective as thioridazine [1], and for other conditions like tremors in Parkinson's and male impotence [4].

According to available sources, this compound is not currently marketed and its status is listed as "withdrawn" [1] [4]. It was previously marketed in some European countries, such as Italy and Spain, under brand names including Staff, Centren, and Depraser [1].

References

etoperidone clinical trials

Etoperidone at a Glance

The table below summarizes the available information on this compound from recent scientific literature:

| Aspect | Details |

|---|---|

| Original/Traditional Use | Investigated as a potential antidepressant (1970s) acting on the central serotonin system [1]. |

| Current Research Focus | Repurposing as a potential treatment for Alzheimer's disease (AD) [2]. |

| Proposed New Mechanism | Dual-binding inhibitor of Acetylcholinesterase (AChE), interacting with both the Catalytic Anionic Site (CAS) and Peripheral Anionic Site (PAS) [2]. |

| Research Phase | Preclinical (In silico and In vitro). No clinical trials in patients have been identified [2]. |

| Key Quantitative Findings | • Binding Free Energy: -91.0 kcal/mol (comparable to Donepezil at -80.9 kcal/mol) • In vitro IC50: 712.80 μM (in SH-SY5Y neuroblastoma cell line) [2]. |

Experimental Protocols from Preclinical Research

The 2023 study provides detailed methodologies for the key experiments that identified this compound's potential in Alzheimer's disease [2].

- In Silico Molecular Docking: The study used virtual screening to dock a library of 121,587 natural molecules and their conformers into the AChE binding gorge. The goal was to identify compounds with high docking scores and essential interactions with key subsites like CAS and PAS. This compound was identified as a hit from this screening [2].

- Molecular Dynamics (MD) Simulations and Free Energy Calculations: The stability of the this compound-AChE complex was investigated using MD simulations. The binding free energy was subsequently calculated using the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method [2].

- In Vitro Cell Viability and IC50 Assay: Computational predictions were validated through in vitro experiments using the SH-SY5Y neuroblastoma cell line. The half inhibitory concentration (IC50) of this compound was estimated using Real Time Cell Analysis (RTCA) and cell viability assays (such as MTT). Cells were exposed to different concentrations of this compound for 48 hours, and the results were compared to control drugs like Donepezil and Galantamine [2] [3].

Proposed Signaling Pathway in Alzheimer's Context

The following diagram illustrates the proposed mechanism of action for this compound in Alzheimer's disease, based on the preclinical study, and highlights the key experiments used to validate it.

This diagram shows the proposed pathway where this compound inhibits AChE, leading to increased acetylcholine and improved brain function. The research methods on the right were key to validating this proposed mechanism [2].

Interpretation and Future Directions

The available data suggests this compound is a candidate for drug repurposing, but it remains at a very early stage.

- Promising Mechanism: Its proposed dual-binding action on AChE is a valued property in modern Alzheimer's drug design, as it may simultaneously address cholinergic deficit and amyloid-beta aggregation [2].

- Research Gap: The transition from preclinical to clinical research is critical. The lack of any mention of clinical trials in the search results indicates this transition has not yet occurred for this compound in an Alzheimer's context.

- Next Steps: The 2023 study explicitly states that the "promising results for these molecules suggest the development of the next step in vivo animal testing" [2]. Successful animal studies would be a prerequisite before human clinical trials could be considered.

References

Comprehensive Technical Guide: Etoperidone Research Applications and Mechanistic Insights

Executive Summary

Etoperidone is an atypical antidepressant compound developed in the 1970s with a unique serotonin antagonist and reuptake inhibitor (SARI) mechanism. Although never widely marketed and currently having withdrawn status, this compound remains valuable for research applications due to its complex pharmacological profile and metabolic pathway that yields active metabolites including meta-chlorophenylpiperazine (mCPP). This technical guide provides a comprehensive overview of this compound's mechanisms, quantitative pharmacological data, and experimental approaches relevant to contemporary neuropharmacology research and drug development. The compound's complex receptor interactions and biphasic effects on serotonergic transmission offer insights for developing novel antidepressant agents with improved tolerability profiles.

Drug Overview and Status

This compound is a phenylpiperazine-substituted triazole derivative that was first developed in the 1970s by Angelini Francesco ACRAF and structurally classified as an analog of trazodone [1] [2]. The drug was investigated for several therapeutic applications including major depressive disorder, tremors in Parkinson's disease, extrapyramidal symptoms, and male impotence [1]. Despite these investigations, it remains uncertain whether this compound was ever formally approved and marketed, with most sources indicating its current status as "withdrawn" from development or commercial use [1] [2].

According to available records, this compound was assigned the brand names Axiomin, Centren, Depraser, Etonin, and Staff in various jurisdictions, with evidence suggesting it may have been marketed in Spain and Italy [2]. The drug's development names included ST-1191 and McN-A-2673-11 [1] [2]. The International Nonproprietary Name (INN) this compound was recommended in 1977, with the hydrochloride salt form (CAS 57775-22-1) serving as the standard research material [2] [3].

Mechanism of Action and Pharmacodynamics

Primary Mechanism of Action

This compound exerts its pharmacological effects through a complex multipharmacology approach that combines serotonin receptor antagonism with weak monoamine reuptake inhibition:

Serotonin Receptor Antagonism: this compound functions primarily as an antagonist at multiple serotonin receptor subtypes, with highest affinity for the 5-HT2A receptor (Ki = 36 nM) [2]. This receptor blockade is thought to contribute to its antidepressant effects while potentially mitigating certain side effects associated with excessive serotonin stimulation.

Reuptake Inhibition: The compound weakly inhibits the serotonin transporter (SERT) (Ki = 890 nM) and demonstrates even lower affinity for the norepinephrine transporter (NET) (Ki = 20,000 nM) and dopamine transporter (DAT) (Ki = 52,000 nM) [2]. This reuptake inhibition profile contributes to increased synaptic concentrations of monoamines.

Adrenergic Receptor Interactions: this compound demonstrates significant antagonism at α1-adrenergic receptors (Ki = 38 nM) and weaker activity at α2-adrenergic receptors (Ki = 570 nM), which directly corresponds to its sedative and cardiovascular effects [1] [2].

The pharmacodynamic activity of this compound is significantly mediated by its major metabolite 1-(3'-chlorophenyl)piperazine (mCPP), which binds with different affinity to most serotonergic receptors and adrenergic receptors [1]. This metabolite is particularly notable as an agonist of 5-HT2c and an antagonist of 5-HT2a [1].

Receptor Interaction Diagram

The following diagram illustrates this compound's complex mechanism of action and metabolic pathway:

This compound's mechanism of action and metabolic pathway. SERT: Serotonin Transporter; mCPP: meta-Chlorophenylpiperazine.

Biphasic Serotonergic Effects

Research has demonstrated that this compound has a biphasic effect on central serotonergic transmission, displaying characteristics of both serotonin antagonist and agonist depending on dosage and experimental conditions [4]. The agonistic action is primarily connected with the formation of its active metabolite mCPP [4]. This biphasic activity represents both a research challenge and opportunity for understanding serotonergic modulation in depression treatment.

Quantitative Pharmacological Data

Receptor Binding Affinity Profile

Table 1: this compound Receptor Binding Affinities (Ki values in nM)

| Receptor/Transporter | Affinity (Ki nM) | Species | Action | Research Implications |

|---|---|---|---|---|

| 5-HT2A | 36 | Human | Antagonist | Primary target; contributes to antidepressant effect |

| α1-Adrenergic | 38 | Human | Antagonist | Sedative and cardiovascular effects |

| 5-HT1A | 85 | Human | Partial agonist | Potential anxiolytic contributions |

| α2-Adrenergic | 570 | Human | Antagonist | Noradrenergic modulation |

| SERT | 890 | Human | Weak inhibitor | Serotonin reuptake blockade |

| D2 | 2,300 | Human | Antagonist | Low risk of extrapyramidal effects |

| H1 | 3,100 | Human | Antagonist | Sedative properties |

| NET | 20,000 | Human | Weak inhibitor | Limited norepinephrine effects |

| DAT | 52,000 | Human | Weak inhibitor | Negligible dopamine effects |

| mACh | >35,000 | Human | Negligible | Low anticholinergic side effects |

Pharmacokinetic Parameters

Table 2: this compound Pharmacokinetic Properties

| Parameter | Value | Notes | Research Significance |

|---|---|---|---|

| Bioavailability | Highly variable, as low as 12% | Due to extensive first-pass metabolism | High inter-individual variability expected |

| Tmax (Time to peak concentration) | 1.4-4.8 hours | [1] | Moderate absorption rate |

| Protein Binding | Extensive | [1] | Impacts volume of distribution |

| Volume of Distribution | 0.23-0.69 L/kg | [1] | Moderate tissue distribution |

| Half-life | 21.7 hours | After oral administration | Suitable for once-daily dosing |

| Clearance | 1.01 mL/min | Apparent clearance | [1] |

| Route of Elimination | Urine (78.8%), Feces (9.6%) | <0.01% as unchanged drug | Extensive metabolism |

| Metabolites Identified | 21 | In plasma, urine, and feces | Complex metabolic profile |

Source: [1]

Metabolic Pathways

This compound undergoes extensive hepatic metabolism through five primary reaction pathways: alkyl oxidation, piperazinyl oxidation, N-dealkylation, phenyl hydroxylation, and conjugation [1]. The identification of 21 different metabolites in plasma, urine, and feces demonstrates the compound's complex metabolic fate [1]. The high metabolic clearance contributes to its low oral bioavailability, which can be as low as 12% in some individuals [1].

Research Applications and Potential

Historical Research Applications

Depression Studies: this compound was extensively studied for the treatment of depression, with research focusing on its unique SARI mechanism that differentiates it from tricyclic antidepressants and SSRIs [1] [2]. The compound's biphasic serotonergic action and favorable side effect profile (low anticholinergic effects) made it a subject of significant research interest in the 1970s and 1980s [4].

Neurological Applications: Research explored this compound's potential for managing tremors in Parkinson's disease and addressing extrapyramidal symptoms, possibly related to its D2 receptor antagonism (albeit weak) and serotonergic modulation [1].

Other Therapeutic Areas: Limited studies investigated this compound for male impotence and dementia, with one study finding it approximately as effective as thioridazine in dementia [1] [2].

Contemporary Research Applications

Mechanistic Studies: this compound serves as a valuable research tool for understanding serotonin receptor dynamics and the SARI mechanism, which was further optimized in later drugs like nefazodone [1] [2]. Its metabolism to mCPP makes it useful for studying this psychoactive metabolite's effects [1].

Analytical Chemistry Applications: Researchers continue to use this compound as a reference compound in analytical method development. The presence of its metabolite mCPP in urine can cause false-positive results in amphetamine immunoassays, making it important for forensic and toxicological assay validation [5].

Psychopharmacology Research: Recent research has identified potential application of this compound as a hallucinogen antidote or "trip killer" based on its 5-HT2A antagonist properties that can block the effects of serotonergic psychedelics like psilocybin and LSD [2].

Experimental Implications of Pharmacological Profile

The quantitative data presented reveals several important considerations for research applications:

The high receptor affinity for 5-HT2A and α1-adrenergic receptors indicates that study designs must account for both serotonergic and adrenergic effects, particularly in cardiovascular safety pharmacology assessments.

The extensive metabolism and active metabolites necessitate comprehensive metabolite identification and characterization in any experimental system, with particular attention to mCPP contributions to observed effects.

The low muscarinic receptor affinity suggests this compound has minimal anticholinergic side effects, making it a useful comparator in studies investigating cholinergic contributions to cognitive side effects of psychotropic medications.

Experimental Protocols and Methodologies